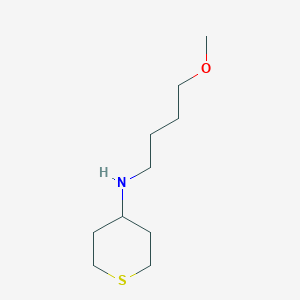
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine: is a chemical compound that belongs to the class of thiopyran derivatives It is characterized by the presence of a tetrahydrothiopyran ring substituted with an amine group and a methoxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The starting material, 4-penten-1-ol, undergoes a thiol-ene reaction with hydrogen sulfide to form tetrahydrothiopyran.
Introduction of the Amine Group: The tetrahydrothiopyran is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Attachment of the Methoxybutyl Side Chain: The final step involves the alkylation of the amine group with 4-methoxybutyl bromide or a similar reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the sulfur atom, resulting in the formation of secondary amines or thiols, respectively.
Substitution: The methoxybutyl side chain can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiopyran derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amine group and thiopyran ring are structural motifs found in various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amine group can form hydrogen bonds or ionic interactions, while the thiopyran ring can participate in hydrophobic interactions or serve as a scaffold for further modifications.
Comparaison Avec Des Composés Similaires
Tetrahydro-2H-thiopyran-4-amine: Lacks the methoxybutyl side chain, making it less versatile in certain applications.
4-Methoxybutylamine: Lacks the thiopyran ring, which reduces its potential for complex molecular interactions.
Thiopyran Derivatives: Various thiopyran derivatives with different substituents can be compared based on their chemical reactivity and applications.
Uniqueness: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is unique due to the combination of the thiopyran ring, amine group, and methoxybutyl side chain. This combination imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
N-(4-methoxybutyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-12-7-3-2-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
Clé InChI |
AXZHTKJTFAIANH-UHFFFAOYSA-N |
SMILES canonique |
COCCCCNC1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


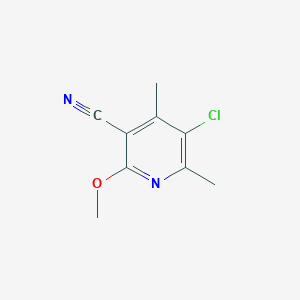
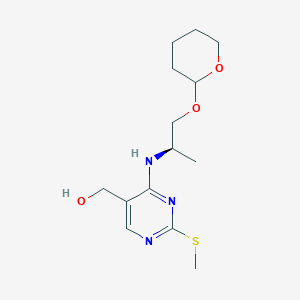
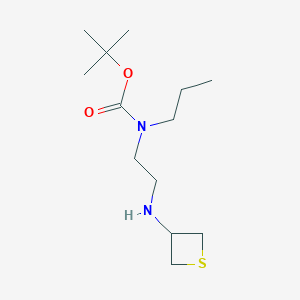
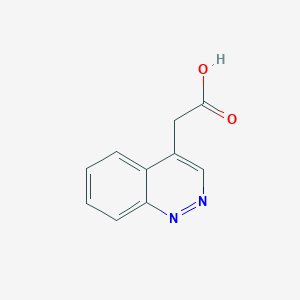

![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
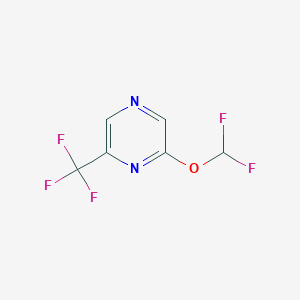
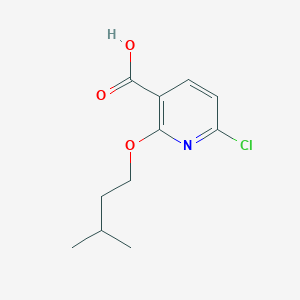
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

